Benzyl galacturonate

Vue d'ensemble

Description

Benzyl galacturonate is a chemical compound that belongs to the class of galacturonic acid derivatives1. It is used in various applications and is available for purchase from several suppliers21.

Synthesis Analysis

The synthesis of Benzyl galacturonate is not explicitly detailed in the search results. However, related compounds such as benzyl alcohol and benzyl starch have been synthesized using various methods34. For instance, benzyl alcohol has been synthesized using palladium and palladium-copper nanoparticles in benzyl alcohol3. Another study reported the synthesis of benzyl alcohol through the hydrogenation of benzaldehyde over noble metal catalysts4.Molecular Structure Analysis

The molecular structure analysis of Benzyl galacturonate is not directly available in the search results. However, similar compounds such as benzyl functionalized benzimidazole silver (I) complexes have been evaluated for their antimicrobial activities5. These studies often involve techniques like X-ray crystallography, FT-IR, and NMR spectroscopy5.Chemical Reactions Analysis

The specific chemical reactions involving Benzyl galacturonate are not detailed in the search results. However, studies on related compounds provide insights into potential reactions. For example, benzyl alcohol has been studied for its reactions in the presence of different types of nanoparticles3. Another study discussed the reactions of benzyl alcohol in the process of hydrogenation4.Physical And Chemical Properties Analysis

The specific physical and chemical properties of Benzyl galacturonate are not detailed in the search results. However, related compounds such as benzylated starch and benzyl acrylate copolymers have been studied for their physical and chemical properties78.Applications De Recherche Scientifique

1. Biomimetic Catalysis

Biomimetic models of the copper enzyme galactose oxidase have been developed, catalyzing the oxidation of benzylic and allylic alcohols to aldehydes with O2. These models showcase the potential of benzyl galacturonate in mimicking natural enzyme mechanisms (Wang et al., 1998).

2. Hyaluronic Acid Derivatives

Esterification with benzyl alcohol, forming Hyaff-11® biomaterials, has been used to produce water-insoluble polymers from hyaluronic acid. These polymers have applications in wound-covering, anti-adhesive devices, and scaffolds for tissue engineering (Abatangelo et al., 2020).

3. Synthesis of Pharmaceutical Intermediates

α-D-galacturonic acid hydrate (GalA) has been applied as an O-donor ligand in the C–N couplings of N-heterocycles, yielding N-arylazoles that provide rapid access to various pharmaceutical intermediates (Yuan et al., 2019).

4. Plant Tissue Culture

In strawberry plant tissue cultures, the addition of oligogalacturonides or galacturonic acid, including benzyl adenine, has shown to increase shoot and leaf number, demonstrating its potential in enhancing plant growth and development (Miranda et al., 2007).

5. Enzymatic Activities in Microorganisms

The study of d-galacturonic acid catabolism in microorganisms has shown relevance for biotechnological conversions to fuels and chemicals, highlighting its role as a raw material for these applications (Richard & Hilditch, 2009).

Safety And Hazards

The safety and hazards associated with Benzyl galacturonate are not directly mentioned in the search results. However, related compounds such as benzyl chloride and benzyl alcohol have been noted to have several hazards, including being harmful if swallowed, causing skin irritation, and potentially causing genetic defects910.

Orientations Futures

The future directions of Benzyl galacturonate research are not directly mentioned in the search results. However, research on related compounds such as imidazole and benzimidazole bioactive heterocycles suggests that there is increasing interest in this area, with potential for the development of new drugs11.

Propriétés

IUPAC Name |

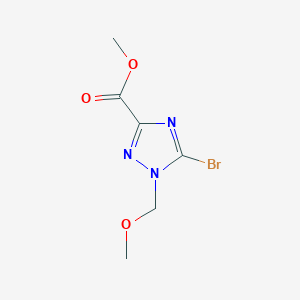

benzyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-6-9(15)10(16)11(17)12(18)13(19)20-7-8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZOFLXHKAFEDZ-QCNOEVLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl galacturonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B1435928.png)

![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1435935.png)

![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)

![10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine](/img/structure/B1435941.png)